4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione is a chemical compound classified under piperidine derivatives. It is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is indexed under the Chemical Abstracts Service with the number 163631-01-4. Its molecular formula is and it has a molecular weight of approximately 207.2 g/mol. The structure features a piperidine ring with two carbonyl groups at positions 2 and 6, contributing to its unique chemical properties .
The synthesis of 4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione typically involves several steps:
In industrial settings, continuous flow reactors are utilized to optimize conditions such as temperature and pressure for higher yields and purity.
The molecular structure of 4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione can be represented by the following identifiers:
This structure indicates the presence of two keto groups on the piperidine ring, which are crucial for its reactivity.
4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione participates in various chemical reactions:
The mechanism of action for 4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione involves its interaction with specific biological targets such as enzymes or receptors. This compound may inhibit enzyme activity by binding to active sites, thus preventing substrate binding and subsequent catalysis. Such interactions could potentially lead to therapeutic effects in various biochemical pathways.
The compound exhibits properties typical of piperidine derivatives, including reactivity towards electrophiles and nucleophiles due to the presence of functional groups such as carbonyls.
Due to its unique structure and properties, 4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione has potential applications in:
4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione serves as a pivotal advanced intermediate in the multi-step synthesis of the widely prescribed antidepressant paroxetine (marketed as Paxil® or Seroxat®). Paroxetine, a potent SSRI, relies on the stereochemically defined trans-(3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine scaffold for optimal binding to the serotonin transporter (SERT). The target dione facilitates the construction of this core through controlled reduction and functionalization sequences [3] [6].
The synthesis typically proceeds via a stereoselective route:
Table 1: Key Synthetic Transformations of 4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione Leading to Paroxetine [6]
Step | Starting Material | Reaction/Reagents | Product | Purpose |
---|---|---|---|---|
1 | 4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione | Hydrogenation / LiAlH₄ reduction | 6-Hydroxy-4-(4-fluorophenyl)-4-methylpiperidine-2-carboxylic acid derivative | Reduction of C6 carbonyl; yields hydroxy acid |
2 | Hydroxy acid derivative | Thermal decarboxylation | trans-4-(4-Fluorophenyl)-4-methyl-3-(hydroxymethyl)piperidine (Paroxol) | Lactam formation; establishes trans stereochemistry |
3 | Paroxol | Reaction with 1,3-benzodioxol-5-ol (base, e.g., NaOH) | Paroxetine ((3S,4R)-configuration) | Formation of the therapeutic SSRI agent |
The efficiency and stereochemical fidelity of this pathway underscore the dione’s indispensable role as a linchpin intermediate. Its inherent rigidity helps control the stereochemistry of subsequent transformations, a crucial factor given that the trans isomer of paroxetine exhibits significantly higher SERT affinity and selectivity than the cis counterpart [3] [6].
The pharmacological significance of 4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione stems directly from its structural contribution to the bioactive conformation of paroxetine and its major metabolites. Paroxetine functions primarily by inhibiting the presynaptic reuptake of serotonin (5-hydroxytryptamine, 5-HT), increasing synaptic 5-HT concentrations and alleviating symptoms of depression and anxiety disorders. The 4-(4-fluorophenyl)piperidine moiety, conserved in paroxetine and its metabolites M1, M2, and M3, is essential for optimal binding to the SERT protein [3] [7].
Table 2: Structural Relationship Between 4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione, Paroxetine, and Key Metabolites [3]
Compound | Core Structural Feature | Pharmacological Role |
---|---|---|
4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione | Fluorophenyl-substituted piperidine-2,6-dione with C4 methyl | Direct synthetic precursor to paroxetine |
Paroxetine ((3S,4R)-configuration) | trans-4-(4-Fluorophenyl)-3-(piperonyloxymethyl)piperidine | Potent SERT inhibitor; SSRI antidepressant |
Metabolite M1/M2 | trans-4-(4-Fluorophenyl)-3-[(hydroxy-methoxyphenoxy)methyl]piperidine | Demethylated benzodioxol metabolites; lower activity |
Metabolite M3 | trans-3-(Hydroxymethyl)-4-(4-fluorophenyl)piperidine (Paroxol) | Benzodioxol-cleaved metabolite; retains weak SERT affinity |
Analytical studies quantifying paroxetine and its metabolites in human plasma consistently identify the intact 4-(4-fluorophenyl)piperidine core across all active species [3]. The C4 methyl group in the dione precursor contributes to:
While the dione itself lacks direct antidepressant activity, its structural evolution into paroxetine exemplifies rational drug design leveraging fluorinated heterocycles for target engagement. Research confirms that modifications to the fluorophenyl group or the piperidine nitrogen drastically reduce SERT affinity, highlighting the scaffold's specificity [3].
The incorporation of fluorinated aryl groups into piperidine scaffolds emerged as a strategic innovation in psychotropic drug development during the late 20th century. Initial piperidine-based compounds lacked the fluorine substituent or the precise substitution pattern needed for optimal serotonin receptor/modulator selectivity. Early precursors like 4-(4-fluorophenyl)piperidine-2,6-dione (lacking the C4 methyl group, CAS 163631-01-4) were investigated but proved less effective in generating metabolites or analogs with the desired CNS penetration and pharmacokinetic profiles [10].
The critical evolution involved the introduction of alkyl substituents (notably methyl) at the C4 position of the fluorophenyl-piperidine ring:
The development pathway culminated in US Patent 4,902,801 (filed 1986, granted 1990), which explicitly detailed the synthesis and utility of trans-3-carbethoxy-4-(4-fluorophenyl)-1-methylpiperidine-2,6-dione and its conversion to pharmacologically active carbinols like paroxetine precursors. This patent established the foundation for the commercial synthesis of paroxetine, highlighting the superior performance of the C4-methylated dione over prior non-methylated analogs in terms of yield, stereoselectivity, and suitability for large-scale production [6].
The enduring relevance of this scaffold is evident in ongoing research exploring derivatives for novel antidepressants targeting multiple monoamine transporters or combining SSRI activity with other pharmacological mechanisms (e.g., 5-HT₁ₐ partial agonism), leveraging the proven druggability of the fluorophenyl-methylpiperidine core [3] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7